REACTION_CXSMILES
|
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Cl:13][C:14]1[CH:28]=[CH:27][C:17]2[O:18][C:19]3[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=3[CH2:21][NH:22][C:16]=2[CH:15]=1>CC(C)=O>[Cl:13][C:14]1[CH:28]=[CH:27][C:17]2[O:18][C:19]3[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=3[CH:21]=[N:22][C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(OC3=C(CN2)C=CC=C3)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
seed flask containing 100 ml
|
Type
|
WAIT
|
Details
|
This flask is then incubated at 23° - 25° C. for 24 - 48 hours on the shaker until good growth
|
Type
|
WAIT
|
Details
|
incubation continued for an additional 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
The culture broth is extracted three times with portions of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using a 3:97 ethyl acetate-methylene chloride mixture as eluant
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude product
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OC3=C(C=N2)C=CC=C3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |